Cas no 1491104-14-3 (Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl-)

Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl- structure
1491104-14-3 structure
商品名:Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl-
CAS番号:1491104-14-3
MF:C12H22O2
メガワット:198.301884174347
CID:5836084
PubChem ID:69903481

Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl- 化学的及び物理的性質

名前と識別子

    • Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl-
    • EN300-783193
    • SCHEMBL6809283
    • 2-(4,4-dimethylcyclohexyl)butanoicacid
    • 2-(4,4-dimethylcyclohexyl)butanoic acid
    • 1491104-14-3
    • A1-23604
    • インチ: 1S/C12H22O2/c1-4-10(11(13)14)9-5-7-12(2,3)8-6-9/h9-10H,4-8H2,1-3H3,(H,13,14)
    • InChIKey: ZGSFYBDOEOPANW-UHFFFAOYSA-N
    • ほほえんだ: C(C1CCC(C)(C)CC1)(CC)C(=O)O

計算された属性

  • せいみつぶんしりょう: 198.161979940g/mol
  • どういたいしつりょう: 198.161979940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 密度みつど: 0.952±0.06 g/cm3(Predicted)
  • ふってん: 295.5±8.0 °C(Predicted)
  • 酸性度係数(pKa): 4.69±0.10(Predicted)

Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-783193-0.05g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
0.05g
$587.0 2024-05-22
Enamine
EN300-783193-10.0g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
10.0g
$3007.0 2024-05-22
Enamine
EN300-783193-5.0g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
5.0g
$2028.0 2024-05-22
Enamine
EN300-783193-2.5g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
2.5g
$1370.0 2024-05-22
Enamine
EN300-783193-1.0g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
1.0g
$699.0 2024-05-22
Enamine
EN300-783193-0.5g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
0.5g
$671.0 2024-05-22
Enamine
EN300-783193-0.1g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
0.1g
$615.0 2024-05-22
Enamine
EN300-783193-0.25g
2-(4,4-dimethylcyclohexyl)butanoic acid
1491104-14-3 95%
0.25g
$642.0 2024-05-22

Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl- 関連文献

Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl-に関する追加情報

Comprehensive Analysis of Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl- (CAS No. 1491104-14-3): Properties, Applications, and Industry Trends

Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl- (CAS No. 1491104-14-3) is a specialized organic compound gaining attention in pharmaceutical and fragrance industries due to its unique structural properties. This bicyclic derivative of cyclohexaneacetic acid features an ethyl group at the alpha position and two methyl groups at the 4-position, creating steric effects that influence its reactivity. Researchers are particularly interested in its potential as a chiral building block for asymmetric synthesis, with recent studies highlighting its role in creating terpene-like fragrance molecules and pharmaceutical intermediates.

The compound's molecular architecture makes it valuable for flavor and fragrance formulations, where its stability under varying pH conditions outperforms traditional linear analogs. Industry reports indicate growing demand for sustainable cyclohexane derivatives, aligning with the global shift toward green chemistry. Manufacturers are exploring enzymatic synthesis routes for α-ethyl-4,4-dimethyl cyclohexaneacetic acid to reduce environmental impact, responding to consumer searches for "biodegradable fragrance ingredients" and "eco-friendly synthetic compounds."

Analytical characterization of CAS 1491104-14-3 reveals exceptional thermal stability (decomposition temperature >250°C), making it suitable for high-temperature applications. Chromatographic studies show distinct separation patterns that facilitate quality control in production batches. These properties address frequent search queries about "heat-stable fragrance carriers" and "HPLC analysis of cyclic acids," reflecting practical industry concerns.

Emerging applications include its use as a non-polar solvent modifier in chromatography and as a plasticizer component for specialty polymers. Patent analyses reveal increasing incorporation of this compound in controlled-release drug delivery systems, particularly for hydrophobic active ingredients. This correlates with trending searches for "advanced drug encapsulation technologies" and "cyclic acid excipients."

Quality specifications for Cyclohexaneacetic acid, α-ethyl-4,4-dimethyl- typically require ≥98% purity (GC), with strict limits on residual solvents. Storage recommendations emphasize protection from light oxidation, answering common user questions about "shelf life of substituted cyclohexane acids." The compound's low water solubility (0.2 mg/mL at 25°C) and high logP value (3.1) make it particularly useful in lipophilic formulations, a key consideration for formulators searching for "oil-soluble acid additives."

Recent innovations include its utilization in bio-based polymer production, where it serves as a chain modifier to improve flexibility without compromising biodegradability. This application aligns with the circular economy trend, responding to searches for "renewable material modifiers." Safety profiles indicate no significant ecotoxicity, though standard organic acid handling precautions apply, addressing regulatory concerns about "environmental impact of synthetic acids."

The global market for functionalized cyclohexane derivatives is projected to grow at 6.2% CAGR through 2030, with CAS 1491104-14-3 positioned as a niche but high-value product. Current research focuses on optimizing its synthesis from renewable terpene feedstocks, tapping into the "green chemistry" trend that dominates academic and industrial searches. Analytical method development continues to improve detection limits for trace impurities, crucial for meeting stringent pharmaceutical-grade standards.

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